molecular formula C27H48O6 B12547603 (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol CAS No. 168294-60-8

(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol

Cat. No.: B12547603
CAS No.: 168294-60-8
M. Wt: 468.7 g/mol
InChI Key: ZYJVXGGOTKOCRF-OSPLPSAJSA-N
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Description

(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol is a complex steroidal compound. It is a derivative of cholestane, which is a saturated hydrocarbon and a fundamental structure in the biosynthesis of steroids. This compound is characterized by multiple hydroxyl groups attached to the cholestane backbone, making it a polyhydroxylated steroid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol typically involves multiple steps of hydroxylation and protection-deprotection strategies. The starting material is often cholestane, which undergoes regioselective hydroxylation at various positions. Common reagents used in these reactions include oxidizing agents like osmium tetroxide and hydrogen peroxide, and protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers to control the reactivity of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholestane. Alternatively, chemical synthesis in large-scale reactors with precise control over reaction conditions can be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form deoxy derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of tosylates or mesylates.

Scientific Research Applications

(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.

    Biology: Studied for its role in cellular processes and its interaction with biological membranes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research.

Mechanism of Action

The mechanism of action of (24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in steroid biosynthesis and metabolism. The hydroxyl groups allow it to form hydrogen bonds with proteins, influencing their structure and function. Additionally, it can interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(24S)-5alpha-cholestane-3beta,4beta,6beta,8,15beta,24-hexaol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups allow for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in research and industry.

Properties

CAS No.

168294-60-8

Molecular Formula

C27H48O6

Molecular Weight

468.7 g/mol

IUPAC Name

(3S,4R,5S,6R,8S,9R,10S,13R,14S,15R,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol

InChI

InChI=1S/C27H48O6/c1-14(2)17(28)7-6-15(3)16-12-19(30)24-25(16,4)11-9-21-26(5)10-8-18(29)23(32)22(26)20(31)13-27(21,24)33/h14-24,28-33H,6-13H2,1-5H3/t15-,16-,17+,18+,19-,20-,21-,22+,23+,24-,25-,26-,27+/m1/s1

InChI Key

ZYJVXGGOTKOCRF-OSPLPSAJSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2(C[C@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)O)C)O

Canonical SMILES

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4O)O)C)O)O)C)O)O

Origin of Product

United States

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